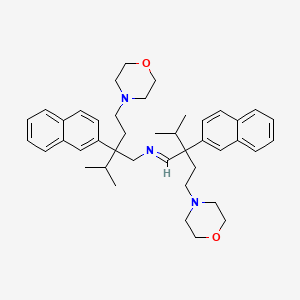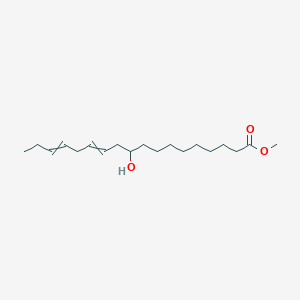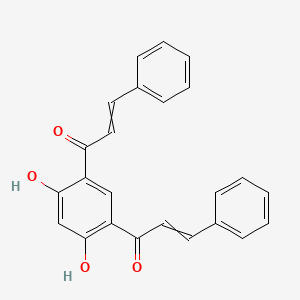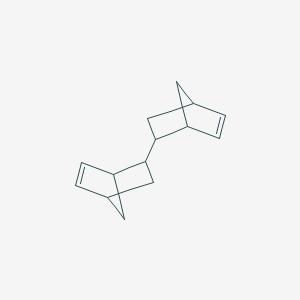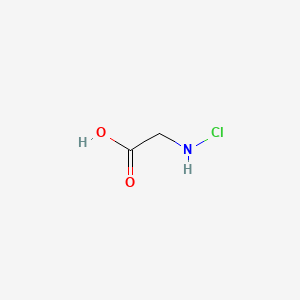
N-Chloroglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloroglycine is an organic compound formed by the chlorination of glycine, an amino acid. It is a member of the chloramine family, which are compounds containing nitrogen-chlorine bonds. This compound is known for its reactivity and is used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: N-Chloroglycine is typically synthesized by reacting glycine with free available chlorine (FAC). The reaction involves the selective scavenging of FAC by the amine group of glycine, resulting in the formation of this compound . The reaction can be represented as follows:
Glycine+FAC→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves controlled chlorination processes using chlorine donors such as sodium hypochlorite under specific pH and temperature conditions to ensure selective chlorination of glycine.
化学反応の分析
Types of Reactions: N-Chloroglycine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with iodide, forming triiodide.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve iodide under acidic conditions.
Substitution Reactions: Can involve nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Formation of triiodide.
Substitution: Formation of various substituted glycine derivatives depending on the nucleophile used.
科学的研究の応用
N-Chloroglycine has several applications in scientific research:
作用機序
N-Chloroglycine exerts its effects primarily through its oxidative properties. It can selectively degrade demineralized collagen in carious dentine by forming N-monochloroamino acids, which target and break down the collagen structure . This mechanism is utilized in chemomechanical caries removal techniques in dentistry.
類似化合物との比較
N-Chlorotaurine: Another chloramine compound with similar oxidative properties.
N-Chloro-2,2-dimethyltaurine: A structural analogue with modified reactivity.
Comparison: N-Chloroglycine is unique due to its specific reactivity with glycine, making it particularly useful in analytical applications for chlorine determination. Compared to N-Chlorotaurine and N-Chloro-2,2-dimethyltaurine, this compound has distinct reactivity profiles and applications, especially in water treatment and analytical chemistry .
特性
CAS番号 |
35065-59-9 |
|---|---|
分子式 |
C2H4ClNO2 |
分子量 |
109.51 g/mol |
IUPAC名 |
2-(chloroamino)acetic acid |
InChI |
InChI=1S/C2H4ClNO2/c3-4-1-2(5)6/h4H,1H2,(H,5,6) |
InChIキー |
YKCPTPSKQFNDHL-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
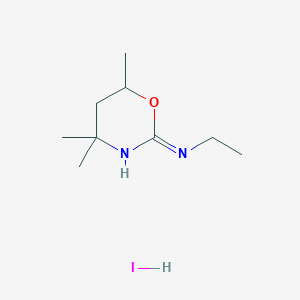
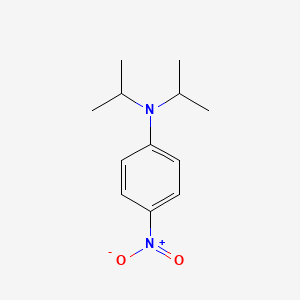
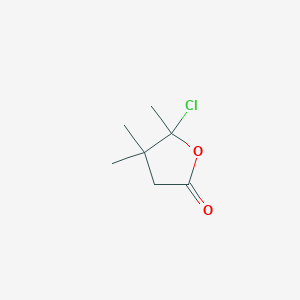



![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
